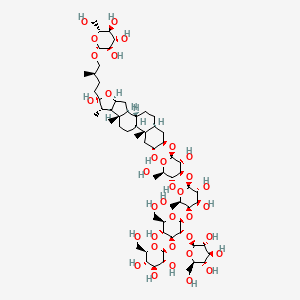![molecular formula C10H7N3 B1213296 1H-萘并[2,3-d]三唑 CAS No. 269-12-5](/img/structure/B1213296.png)
1H-萘并[2,3-d]三唑
描述
1H-Naphtho(2,3-d)triazole (Naphthotriazole) is an organic compound belonging to the class of heterocyclic compounds. It is a 1-substituted naphthotriazole with a molecular formula of C9H6N3. This compound has been of interest to researchers due to its diverse range of applications in a variety of fields including medicinal chemistry, pharmaceuticals, and agrochemicals. Naphthotriazole is a valuable building block for the synthesis of a variety of compounds, including those with potential therapeutic properties.
科学研究应用
医药
1,2,3-三唑在医药领域已展现出巨大潜力 . 它们具有出色的抗菌、抗真菌、抗癌和抗利什曼病特性 . 市场上已有许多以1,2,3-三唑为核心结构的知名药物 .
农业
在农业领域,1,2,3-三唑因其广谱生物活性而被广泛应用 . 它们可以作为杀虫剂,帮助保护作物免受各种害虫的侵害 .
有机合成
1,2,3-三唑被应用于有机合成 . 其高化学稳定性和强偶极矩使其在各种反应中都有用 .
高分子化学
在高分子化学中,1,2,3-三唑被用作构建块来创建新型材料 . 其形成强键和抵抗降解的能力使其成为这一目的的理想选择 .
超分子化学
1,2,3-三唑在超分子化学中发挥着作用,它们可以作为配体与金属形成配合物 .
生物偶联
在生物偶联中,1,2,3-三唑被用来在生物分子之间建立稳定的连接 . 这在药物开发和生物学研究中特别有用 .
荧光成像
1,2,3-三唑可用于荧光成像 . 它们可以被掺入发出光的分子中,使研究人员能够跟踪生物过程 .
材料科学
最后,在材料科学中,1,2,3-三唑可用于制造具有抗菌特性的纳米和纤维基材料 . 这在包括医疗保健和环境科学在内的多个领域具有潜在应用 .
安全和危害
作用机制
Target of Action
The primary targets of 1H-Naphtho(2,3-d)triazole are indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes mediate the kynurenine pathway of tryptophan degradation and have emerged as potential new targets in immunotherapy for the treatment of cancer due to their critical role in immunosuppression in the tumor microenvironment .
Mode of Action
1H-Naphtho(2,3-d)triazole interacts with its targets, IDO1 and TDO, inhibiting their activities. Among all the obtained dual inhibitors, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione displayed the most potent IDO1 and TDO inhibitory activities .
Biochemical Pathways
The inhibition of IDO1 and TDO by 1H-Naphtho(2,3-d)triazole affects the kynurenine pathway of tryptophan degradation . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production. By inhibiting IDO1 and TDO, 1H-Naphtho(2,3-d)triazole can disrupt this pathway, potentially affecting cellular energy production and other downstream effects.
Pharmacokinetics
The compound’s molecular weight of 16918 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of IDO1 and TDO by 1H-Naphtho(2,3-d)triazole can lead to significant molecular and cellular effects. For instance, it has been reported that this compound can inhibit the proliferation of leukemia cells and solid tumor cells, induce reactive oxygen species (ROS) production, cause mitochondrial dysfunction, trigger apoptosis, and induce cell cycle arrest .
生化分析
Biochemical Properties
1H-Naphtho(2,3-d)triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to a decrease in pyrimidine levels, affecting DNA and RNA synthesis. Additionally, 1H-Naphtho(2,3-d)triazole has been shown to interact with glutathione reductase, an enzyme responsible for maintaining the redox balance within cells . By inhibiting this enzyme, the compound can induce oxidative stress, leading to cellular damage and apoptosis. The compound’s strong dipole moment and hydrogen bonding ability also facilitate interactions with various proteins, enhancing its biochemical activity .
Cellular Effects
1H-Naphtho(2,3-d)triazole exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . This leads to the activation of cell signaling pathways such as the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis. Additionally, 1H-Naphtho(2,3-d)triazole can influence gene expression by modulating the activity of transcription factors and epigenetic regulators . In non-cancerous cells, the compound’s effects on cellular metabolism and redox balance can lead to altered cellular functions and potential cytotoxicity.
Molecular Mechanism
The molecular mechanism of action of 1H-Naphtho(2,3-d)triazole involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as dihydroorotate dehydrogenase and glutathione reductase, inhibiting their activity . This binding is facilitated by the compound’s triazole ring, which can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site. Additionally, 1H-Naphtho(2,3-d)triazole can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Naphtho(2,3-d)triazole can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to 1H-Naphtho(2,3-d)triazole can lead to cumulative cellular damage and apoptosis, particularly in cancer cells . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with significant changes in cell viability and gene expression occurring over several days.
Dosage Effects in Animal Models
The effects of 1H-Naphtho(2,3-d)triazole vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and induce mild oxidative stress without causing significant toxicity . At higher doses, 1H-Naphtho(2,3-d)triazole can lead to severe oxidative stress, mitochondrial dysfunction, and apoptosis, resulting in tissue damage and potential toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing adverse effects. Toxicity studies in animal models have shown that high doses of 1H-Naphtho(2,3-d)triazole can lead to liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1H-Naphtho(2,3-d)triazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit dihydroorotate dehydrogenase, affecting pyrimidine biosynthesis and nucleotide metabolism . Additionally, 1H-Naphtho(2,3-d)triazole can interact with glutathione reductase, influencing the redox balance and oxidative stress response within cells . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular functions and responses. The compound’s metabolism can also involve phase I and phase II biotransformation reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and activity .
Transport and Distribution
The transport and distribution of 1H-Naphtho(2,3-d)triazole within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, 1H-Naphtho(2,3-d)triazole can interact with specific transporters and binding proteins, influencing its localization and distribution within cells . These interactions can affect the compound’s bioavailability and activity, as well as its potential therapeutic applications.
Subcellular Localization
1H-Naphtho(2,3-d)triazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can localize to the mitochondria, where it induces mitochondrial dysfunction and apoptosis through the generation of reactive oxygen species . Additionally, 1H-Naphtho(2,3-d)triazole can accumulate in the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
属性
IUPAC Name |
2H-benzo[f]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFXVRRBGNORBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=NNN=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181403 | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-12-5 | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-Naphtho(2,3-d)triazole utilized in the synthesis of dibenzobiphenylenes?
A1: 1H-Naphtho(2,3-d)triazole serves as a key starting material in the synthesis of dibenzo[b,h]biphenylene. The research demonstrates that lead tetra-acetate oxidation of 1-amino-1H-naphtho[2,3-d]triazole leads to the formation of dibenzo[b,h]biphenylene []. This reaction likely proceeds through the generation of an aryne intermediate, which then undergoes further reactions to yield the final polycyclic product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)



